molecular formula C25H31ClN2O B12382875 D3R/MOR antagonist 2

D3R/MOR antagonist 2

Cat. No.: B12382875
M. Wt: 411.0 g/mol
InChI Key: PXLZPYQDTASRQC-JCVDRHSJSA-N
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Preparation Methods

The synthesis of D3R/MOR antagonist 2 involves the design and optimization of chemical structures to achieve high affinity and efficacy for both dopamine D3 receptors and μ-opioid receptors. The synthetic route typically includes the following steps :

    Design and Synthesis of Key Intermediates: The synthesis begins with the preparation of key intermediates, such as substituted trans-(2S, 4R)-pyrrolidine and trans-phenylcyclopropylamine.

    Coupling Reactions: These intermediates are then coupled with opioid scaffolds derived from known agonists like TRV130 or loperamide.

    Optimization: The final compounds are optimized for physicochemical properties, including blood-brain barrier permeability and receptor selectivity.

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis procedures, with a focus on yield optimization and cost-effectiveness.

Chemical Reactions Analysis

D3R/MOR antagonist 2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its activity and stability.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .

Scientific Research Applications

D3R/MOR antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

D3R/MOR antagonist 2 exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

D3R/MOR antagonist 2 is unique due to its dual-target profile, which combines dopamine D3 receptor antagonism with μ-opioid receptor partial agonism. Similar compounds include:

These compounds share the dual-target approach but differ in their specific chemical structures and pharmacological profiles, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C25H31ClN2O

Molecular Weight

411.0 g/mol

IUPAC Name

(1R,2S)-2-(4-chlorophenyl)-N-[2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethyl]cyclopropan-1-amine

InChI

InChI=1S/C25H31ClN2O/c26-20-8-6-19(7-9-20)21-17-22(21)27-15-12-24(23-5-1-4-14-28-23)13-16-29-25(18-24)10-2-3-11-25/h1,4-9,14,21-22,27H,2-3,10-13,15-18H2/t21-,22+,24?/m0/s1

InChI Key

PXLZPYQDTASRQC-JCVDRHSJSA-N

Isomeric SMILES

C1CCC2(C1)CC(CCO2)(CCN[C@@H]3C[C@H]3C4=CC=C(C=C4)Cl)C5=CC=CC=N5

Canonical SMILES

C1CCC2(C1)CC(CCO2)(CCNC3CC3C4=CC=C(C=C4)Cl)C5=CC=CC=N5

Origin of Product

United States

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